molecular formula C12H13ClN6O B12973277 N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide

N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide

Cat. No.: B12973277
M. Wt: 292.72 g/mol
InChI Key: ALWCMRHGQAVOLO-UHFFFAOYSA-N
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Description

N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide typically involves multiple steps. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethylamine under controlled conditions to introduce the ethylamino group . The resulting intermediate is then reacted with 2-methylpyrimidine-5-carboxamide to form the final compound .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields . This approach not only reduces the reaction time but also improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino-substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit a wide range of enzymes makes it particularly valuable in medicinal chemistry .

Biological Activity

N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide is a synthetic compound belonging to the pyrimidine family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Property Details
Molecular FormulaC12H13ClN6O
Molecular Weight292.72 g/mol
IUPAC NameN-[4-chloro-6-(ethylamino)pyrimidin-5-yl]-2-methylpyrimidine-5-carboxamide
InChIInChI=1S/C12H13ClN6O/c1-3-14-11-9(10(13)17-6-18-11)19-12(20)8-4-15-7(2)16-5-8/h4-6H,3H2,1-2H3,(H,19,20)(H,14,17,18)
SMILESCCNC1=C(C(=NC=N1)Cl)NC(=O)C2=CN=C(N=C2)C

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound interacts with specific molecular targets by binding to their active sites, disrupting normal enzymatic functions. This inhibition can lead to various downstream effects in cellular pathways, particularly those involved in cell proliferation and survival.

Biological Activity

Research has indicated several significant biological activities associated with this compound:

  • Anticancer Properties :
    • The compound has been explored for its potential as an anticancer agent. Studies show that it can inhibit cell proliferation in multiple cancer cell lines. For example, it demonstrated effectiveness against hematological malignancies in vitro and in xenograft models .
  • Enzyme Inhibition :
    • It has been identified as a potent inhibitor of specific kinases involved in cancer progression, such as Src/Abl kinases. This inhibition correlates with reduced tumor growth and improved survival rates in preclinical models .
  • Potential for Drug Development :
    • Given its unique structure and mechanism of action, the compound is being investigated for development into therapeutic agents targeting various cancers and possibly other diseases related to enzyme dysregulation.

Case Study 1: Src/Abl Kinase Inhibition

A series of substituted pyrimidines were tested for their ability to inhibit Src/Abl kinases. This compound showed promising results with significant antiproliferative activity against K562 cells (a model for chronic myelogenous leukemia). The compound achieved complete tumor regression in xenograft models at tolerable dose levels .

Case Study 2: In Vivo Efficacy

In a separate study involving various pyrimidine derivatives, this compound exhibited robust in vivo activity against solid tumors when administered orally. The pharmacokinetic profile suggested favorable absorption and distribution characteristics, making it a candidate for further clinical evaluation .

Properties

Molecular Formula

C12H13ClN6O

Molecular Weight

292.72 g/mol

IUPAC Name

N-[4-chloro-6-(ethylamino)pyrimidin-5-yl]-2-methylpyrimidine-5-carboxamide

InChI

InChI=1S/C12H13ClN6O/c1-3-14-11-9(10(13)17-6-18-11)19-12(20)8-4-15-7(2)16-5-8/h4-6H,3H2,1-2H3,(H,19,20)(H,14,17,18)

InChI Key

ALWCMRHGQAVOLO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=NC=N1)Cl)NC(=O)C2=CN=C(N=C2)C

Origin of Product

United States

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